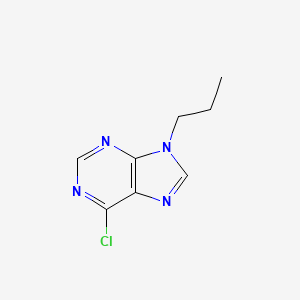

6-chloro-9-propyl-9H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN4 |

|---|---|

Molecular Weight |

196.64 g/mol |

IUPAC Name |

6-chloro-9-propylpurine |

InChI |

InChI=1S/C8H9ClN4/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,2-3H2,1H3 |

InChI Key |

LZGHTGRSJLBTTI-UHFFFAOYSA-N |

SMILES |

CCCN1C=NC2=C1N=CN=C2Cl |

Canonical SMILES |

CCCN1C=NC2=C1N=CN=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 9 Propyl 9h Purine and Its Structural Analogs

Precursor Synthesis and Optimization Strategies

Synthesis of 6-Chloropurine (B14466) as a Key Intermediate

The foundational precursor for the synthesis of 6-chloro-9-propyl-9H-purine is 6-chloropurine. A common and effective method for its preparation involves the chlorination of hypoxanthine (B114508). patsnap.comgoogle.com This transformation can be achieved using various chlorinating agents, with phosphoryl chloride (POCl3) being a frequently employed reagent. google.com The reaction is often carried out in the presence of a base, such as N,N-dimethylaniline, and refluxed to drive the conversion. google.com Another approach involves heating hypoxanthine with phosphoryl chloride under pressure. google.com

Optimization of this process is crucial for achieving high yields and purity. For instance, using bis(trichloromethyl)carbonate in an organic solvent with an organic amine catalyst presents an alternative synthetic route. patsnap.com The reaction conditions, including temperature and the ratio of reactants, are critical parameters that influence the efficiency of the synthesis. patsnap.com

| Starting Material | Reagent | Conditions | Product | Reference |

| Hypoxanthine | Phosphoryl chloride, N,N-dimethylaniline | Reflux | 6-Chloropurine | google.com |

| Hypoxanthine | Phosphoryl chloride | Sealed tube, heat | 6-Chloropurine | google.com |

| Hypoxanthine | Bis(trichloromethyl)carbonate, organic amine | 0-150°C | 6-Chloropurine | patsnap.com |

Regioselective N9-Alkylation Approaches to this compound

A significant challenge in the synthesis of 9-substituted purines is achieving regioselectivity, as alkylation can also occur at other nitrogen atoms, particularly N7. ub.edunih.gov Several strategies have been developed to favor the formation of the desired N9-alkylated product.

Mitsunobu Reaction Applications in Purine (B94841) N-Alkylation

The Mitsunobu reaction is a powerful tool for the regioselective N9-alkylation of purines. tandfonline.comsemanticscholar.org This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the purine. semanticscholar.orgmdpi.com The reaction conditions, including the solvent and the order of reagent addition, can significantly influence the N9/N7 regioselectivity. semanticscholar.org For instance, adding the alcohol, DIAD, and PPh3 in portions can lead to almost exclusive N9-alkylation. semanticscholar.org The nature of the substituents on the purine ring can also impact the outcome, with bulkier groups at the C6 position sometimes favoring N9-alkylation. tandfonline.comscispace.com

| Purine Substrate | Alcohol | Reagents | N9/N7 Ratio | Reference |

| 2-Amino-6-chloropurine (B14584) | Various alcohols | DIAD, PPh3 | Predominantly N9 | semanticscholar.org |

| 6-Chloropurine | Cyclopentanol | DEAD, PPh3 | 4:1 | tandfonline.com |

| 2,6-Dichloropurine | Monosilylated ethylene (B1197577) glycol | DEAD, PPh3 | 91% N9 | tandfonline.com |

Base-Catalyzed Alkylation Techniques for Purine Nucleobases

Direct alkylation of 6-chloropurine with a propyl halide in the presence of a base is a common method for synthesizing this compound. researchgate.netevitachem.com The choice of base and solvent system is critical for achieving good yields and regioselectivity. ub.edu Bases such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) are frequently used. researchgate.netresearchgate.net However, this method can often lead to a mixture of N9 and N7 isomers. ub.edu The use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to improve the regioselectivity towards the N9-isomer. ub.edu Microwave-assisted synthesis has also emerged as a technique to improve reaction times and yields in some cases. ub.edu

| Purine | Alkylating Agent | Base | Solvent | Key Finding | Reference |

| 6-Chloropurine | 1-Bromopropane (B46711) | K2CO3 | Not specified | Synthesis of this compound | researchgate.net |

| 6-Chloropurine | Isopropyl bromide | (Bu)4NOH | Not specified | Exclusive N9-alkylation | ub.edu |

| 2-Amino-6-chloropurine | Methyl iodide | DBU | Acetonitrile | Mixture of N7 and N9 products | ub.edu |

Asymmetric Synthesis Methodologies for Chiral Purine Analogs

The synthesis of chiral purine analogs is of great interest for developing stereospecific therapeutic agents. Asymmetric synthesis can be achieved through various methods, including the use of chiral starting materials or chiral catalysts. researchgate.netacs.org One approach involves the dynamic kinetic resolution of α-purine substituted alkanoic acids, which can provide access to chiral acyclic purine nucleosides. acs.org Another strategy employs enzyme-catalyzed reactions to achieve tunable N9/N7 regioselectivity in the synthesis of substituted purine derivatives. researchgate.net The choice of enzyme can direct the reaction towards the desired regioisomer with high enantioselectivity. researchgate.net

Functional Group Interconversions and Derivatization at the Purine Core

The 6-chloro substituent on the purine ring is a versatile handle for further functionalization. evitachem.comtcichemicals.com It can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the C6 position. evitachem.com For example, reaction with amines or thiols can lead to the corresponding 6-amino or 6-thio-purine derivatives. evitachem.com These reactions significantly expand the diversity of accessible purine analogs. tcichemicals.com

Furthermore, the purine core itself can be modified. For instance, the C8 position can be substituted through reactions like one-pot condensation of a 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes. researchgate.net These derivatization strategies are essential for structure-activity relationship (SAR) studies in drug discovery.

Nucleophilic Aromatic Substitution Reactions at the C6 Position

The chlorine atom at the C6 position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr), making it a key site for introducing diverse functional groups. This reactivity is fundamental to the synthesis of a multitude of purine derivatives.

6-Chloropurine and its N9-substituted analogs, such as this compound, readily react with a variety of nucleophiles. These include amines, alkoxides, and thiolates, which displace the chloride to form C-N, C-O, and C-S bonds, respectively. The efficiency of these reactions can be enhanced by the use of catalysts or by modifying the reaction conditions. For instance, the reaction of 6-chloropurines with 1,4-diazabicyclo[2.2.2]octane (DABCO) can facilitate the displacement of the chlorine atom.

Direct arylation of 6-chloropurines with aromatic compounds represents another important SNAr-based transformation for creating C6-aryl-substituted purine analogs. Similarly, reactions with phenols can yield a range of substituted products.

A notable application of SNAr at the C6 position is in the synthesis of cyclophanes. For example, an N6,N9-octamethylenepurinecyclophane was synthesized by first attaching an 8-aminooctyl fragment to the N9 position of 6-chloropurine, followed by an intramolecular nucleophilic attack of the terminal amino group at the C6 position, displacing the chloride ion to form the cyclic structure. cdnsciencepub.com

Recent advancements have also focused on photoredox/nickel dual catalysis for the cross-coupling of 6-chloropurines with alkyl bromides. nih.gov This mild method allows for the late-stage installation of alkyl groups at the C6 position, which is often challenging using traditional methods that require reactive nucleophiles and may have limited functional group compatibility. nih.gov This dual catalytic approach has been successfully applied to unprotected nucleosides, enabling diversification at the final stage of synthesis. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C6 Position of 6-Chloropurine Analogs

| Nucleophile | Product Type | Catalyst/Conditions | Reference |

| Amines | 6-Amino-purine derivatives | Microwave irradiation | mdpi.com |

| Alkoxides | 6-Alkoxy-purine derivatives | Standard heating | |

| Thiolates | 6-Thio-purine derivatives | Standard heating | |

| Aryl groups | 6-Aryl-purine derivatives | Direct arylation | |

| Alkyl bromides | 6-Alkyl-purine derivatives | Photoredox/Nickel dual catalysis | nih.gov |

| 8-Aminooctanoic acid | N6,N9-Octamethylenepurinecyclophane | Intramolecular cyclization | cdnsciencepub.com |

Regioselective C-H Cyanation at the C8 and C2 Positions

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. In the realm of purine chemistry, regioselective C-H cyanation at the C8 and C2 positions has been a significant development.

A method for the direct regioselective C-H cyanation of purines has been developed utilizing a sequence of triflic anhydride (B1165640) activation and subsequent nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN), followed by base-mediated elimination. nih.govgrafiati.com This approach typically favors cyanation at the electron-rich C8 position of the imidazole (B134444) motif, yielding 8-cyanated purine derivatives in moderate to excellent yields. nih.govgrafiati.com A wide range of functional groups are tolerated under these conditions. nih.gov

Interestingly, the regioselectivity of the cyanation can be switched from the C8 to the C2 position by manipulating the substituents on the purine ring. The presence of an electron-donating group at the C6 position, such as a diethylamino group, can direct the cyanation to the C2 position. nih.govgrafiati.com This allows for the synthesis of both 8-cyano and 2-cyano-6-dialkylaminopurines from a common 6-chloropurine precursor by varying the reaction sequence. nih.govgrafiati.com The resulting cyano group can be further transformed into other valuable functional groups like amides, imidates, and oxazolines. nih.gov

While direct C-H cyanation is a powerful technique, other methods for introducing substituents at these positions exist. For example, regioselective lithiation of a protected 6-chloropurine at the C2 position, followed by quenching with an electrophile, provides a route to 2-substituted derivatives. researchgate.net

Table 2: Regioselectivity in Direct C-H Cyanation of Purines

| Position | Directing Group at C6 | Reagents | Outcome | Reference |

| C8 | Various functional groups (allyl, alkynyl, ester, etc.) | 1. Triflic anhydride; 2. TMSCN; 3. Base | 8-Cyanated purine derivatives | nih.govgrafiati.com |

| C2 | Electron-donating (e.g., diethylamino) | 1. Triflic anhydride; 2. TMSCN; 3. Base | 2-Cyanated purine derivatives | nih.govgrafiati.com |

Formation of Complex Multi-substituted Purine Derivatives

The ability to introduce a variety of substituents at different positions of the purine core is crucial for creating complex molecules with tailored properties. Starting from 6-chloropurine derivatives, multi-substituted analogs can be synthesized through a combination of the reactions discussed previously and other synthetic strategies.

For instance, commercially available 2-amino-6-chloropurine serves as a versatile starting material for the synthesis of a series of 6-substituted purines by reacting it with appropriate reagents. redalyc.org This approach has led to the discovery of novel derivatives with various biological activities. redalyc.org

The synthesis of 6,7-disubstituted purine derivatives has also been explored. A method for the N7-regioselective tert-alkylation of 6-chloropurine has been developed, which can then be followed by substitution at the C6 position with various O, S, N, and C-nucleophiles to generate a library of new compounds. acs.org Direct alkylation of 6-chloropurine often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major, thermodynamically more stable product. acs.org

Furthermore, the synthesis of 2,6-disubstituted purines can be achieved. A regioselective 2-lithiation of a protected 6-chloropurine, followed by quenching with tributyltin chloride and subsequent iodination, yields a 6-chloro-2-iodopurine (B104377) derivative. researchgate.net This dihalogenated purine is a valuable template for further functionalization at both the C2 and C6 positions. researchgate.net

Synthesis of Acyclic and Cyclic Nucleoside Analogs Containing the this compound Moiety

Acyclic and cyclic nucleoside analogs are a critical class of compounds, many of which exhibit significant antiviral and anticancer properties. The this compound scaffold can be incorporated into such analogs, and various synthetic strategies have been developed for this purpose.

An efficient protocol for the amination of 6-chloropurine derivatives under microwave irradiation has been applied to the two-step synthesis of a series of new acyclic nucleosides. mdpi.com This method demonstrates the utility of microwave-assisted synthesis for the rapid and high-yield production of these analogs. mdpi.com

The synthesis of acyclic nucleoside analogs often involves the alkylation of the purine base. For example, the reaction of 6-chloropurine with 2-bromomethyl-1,3-dioxolane (B1266232) can yield acyclic nucleoside precursors. nih.gov More advanced multi-component reactions have also been developed, where a purine, an acetal, and an anhydride react in the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) to produce branched acyclic nucleosides in good yields and with high regioselectivity for the N9 isomer. nih.gov

The synthesis of acyclic nucleotide analogs, such as phosphonates, has also been extensively studied. Reaction of 8-azapurine (B62227) derivatives with phosphoroorganic synthons in the presence of cesium carbonate can yield N7, N8, and N9-substituted acyclic nucleotide analogs. acs.org While this specific example uses an 8-azapurine, the general principles of alkylation with phosphonate-containing side chains are applicable to the synthesis of analogs derived from 6-chloropurine.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Methodological Frameworks for SAR Studies of 6-Chloro-9-propyl-9H-purine Analogs

The exploration of Structure-Activity Relationships (SAR) for this compound analogs involves a systematic approach to understand how chemical structure correlates with biological activity. A primary method involves the synthesis of a series of analogs where specific parts of the molecule are systematically varied. For instance, the synthesis of various N6 and/or N9 substituted adenine (B156593) analogues allows for the investigation of how these changes affect their interaction with metal ions and their resulting structural patterns. niscpr.res.in The process often starts with a parent compound, such as 6-chloropurine (B14466), which serves as a versatile intermediate for further modifications. acs.org

Key methodological steps include:

Systematic Analog Synthesis: Creating a library of compounds by modifying the substituents at various positions of the purine (B94841) ring, such as the C2, C6, C8, and N9 positions. niscpr.res.innih.gov This can involve reactions like nucleophilic substitution at the C6 position, which is facilitated by the electron-deficient nature of the purine ring.

Crystallographic Investigations: X-ray crystallography is employed to determine the precise three-dimensional structure of the synthesized analogs and their complexes with target molecules. This provides invaluable insights into the coordination behavior and binding modes. niscpr.res.in

Computational Modeling: Techniques like density functional theory (DFT) are used to study the electronic properties and stability of different tautomers of purine analogs. nih.govrsc.org These computational studies help in understanding the substituent effects on the molecule's electronic structure and reactivity. acs.orgacs.org

Biological Activity Assays: The synthesized analogs are then tested in various biological assays to determine their efficacy. This could include enzyme inhibition assays, receptor binding studies, or cell viability assays on cancer cell lines. nih.govresearchgate.net The correlation between the structural modifications and the observed biological activity forms the basis of the SAR.

For example, a study on truncated adenosine (B11128) derivatives involved the functionalization of the C2 position of 6-chloropurine nucleosides using palladium-catalyzed cross-coupling reactions to explore their activity as dual-acting A2A and A3 adenosine receptor ligands. nih.gov Similarly, the synthesis of N6 and N9 substituted adenine analogues with coinage metal ions revealed that the substitution pattern directs the coordination site of the metal ion. niscpr.res.in

Stereochemical Influences on Molecular Recognition and Modulatory Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets, which are themselves chiral. For purine analogs, including derivatives of this compound, stereochemical considerations are crucial for understanding their molecular recognition and modulatory activity.

Computational studies are instrumental in elucidating the mechanisms of enantioselective recognition. researchgate.net For instance, the specific conformation of the sugar moiety in nucleoside analogs, which can exist in "north" or "south" puckered geometries, is critical for complementary binding with target molecules like DNA. mdpi.com Locked nucleoside analogs, which have a rigid bicyclic structure, exhibit increased recognition of DNA sequences due to their decreased conformational flexibility. mdpi.com

The enantiomer elution order (EEO) in chiral chromatography can be established by analyzing pure enantiomeric standards of known configuration. researchgate.net This experimental approach, combined with theoretical calculations, helps in assigning the absolute configuration of chiral centers and understanding how each enantiomer interacts differently with a chiral environment.

In the context of SAR, the synthesis and biological evaluation of individual stereoisomers are essential. For example, in a series of N6-substituted (N)-methanocarba-adenosine derivatives, the stereochemistry of the substituent at the Cα position was found to be a key determinant of their affinity for serotonin (B10506) receptors. nih.gov The synthesis of asymmetrically substituted analogs with defined stereochemistry allows for a precise evaluation of how chirality influences receptor binding and selectivity. nih.gov

Impact of the N9-Propyl Moiety on Molecular Interactions and Biological Profiles

The N9-propyl group of this compound significantly influences the molecule's physicochemical properties and, consequently, its biological activity. The length and nature of the alkyl chain at the N9 position are critical for molecular conformation and target engagement.

Studies on various purine derivatives have consistently shown that the N9-substituent plays a key role in determining binding affinity and selectivity. For instance, in a series of Grp94 inhibitors, the N9-alkyl chain's orientation and interaction with the protein were found to be distinct from those of the N3-substituted analogs. nih.gov Molecular docking studies revealed that an N9-pent-4-ynyl moiety orients itself to form hydrophobic interactions with specific amino acid residues in the binding pocket, contributing to higher affinity. nih.gov In contrast, the N3-analogs positioned the alkyl chain towards polar residues, resulting in a significant decrease in binding affinity. nih.gov

The propyl group, in particular, often strikes a balance between lipophilicity and steric effects. Shorter alkyl chains might lead to reduced hydrophobic interactions, while longer or bulkier chains could cause unfavorable steric clashes within the binding site. The choice of the N9-substituent is therefore a critical aspect of designing purine-based inhibitors with desired biological profiles.

Furthermore, the N9-substitution pattern can direct the regioselectivity of other chemical modifications on the purine ring. For example, direct alkylation of purine derivatives often leads to a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the thermodynamically more stable and predominant product. acs.org

| Compound Series | N9-Substituent | Key Finding | Reference |

|---|---|---|---|

| Grp94 Inhibitors | Pent-4-ynyl | Orients to form hydrophobic interactions, leading to high affinity. | nih.gov |

| Grp94 Inhibitors | (N3-isomer) Pent-4-ynyl | Orients towards polar residues, resulting in a 10–400-fold decrease in affinity compared to the N9-isomer. | nih.gov |

Role of the C6-Chloro Substituent in Modulating Purine Analog Biological Effects

The chlorine atom at the C6 position of the purine ring is a key functional group that significantly modulates the biological effects of compounds like this compound. Its presence enhances the electrophilicity of the C6 carbon, making it susceptible to nucleophilic substitution reactions. This reactivity is pivotal for the synthesis of a wide array of 6-substituted purine analogs with diverse biological activities. researchgate.net

The C6-chloro group can be displaced by various nucleophiles, including amines, thiols, and alcohols, allowing for the introduction of different functional groups that can fine-tune the molecule's interaction with its biological target. For example, the reaction of 6-chloropurine with n-propylamine is a step in the synthesis of N6-propyl-substituted purine derivatives. niscpr.res.in

From a biological standpoint, the C6-chloro substituent itself can be crucial for activity. In the context of adenosine receptor ligands, a 2-chloro substituent is often favored for interaction with 5-HT2B and 5-HT2C receptors. nih.gov Similarly, in a series of purine-based inhibitors, the chlorine functionality was generally the preferred substituent compared to others like methoxy, trifluoromethyl, or methyl groups, indicating its importance for binding affinity. nih.gov

The electronic properties of the halogen at the C6 position influence its leaving group capacity in nucleophilic displacement reactions. Chlorine's intermediate electronegativity and atomic radius make 6-chloropurine derivatives readily undergo such reactions. The electron-deficient nature of the purine ring facilitates these substitutions, which are often carried out in polar aprotic solvents at elevated temperatures.

| Purine Derivative | C6-Substituent | Key Property/Activity | Reference |

|---|---|---|---|

| 6-chloropurine | Chloro | Enhanced electrophilicity at C6, facilitating nucleophilic substitution. | |

| (N)-methanocarba-adenosine derivatives | Chloro (at C2) | Favored for interaction with 5-HT2B and 5-HT2C receptors. | nih.gov |

| Purine-based inhibitors | Chloro | Generally preferred substituent for higher binding affinity compared to other groups. | nih.gov |

Substituent Effects at Other Purine Ring Positions (e.g., C2, C8) on Activity

Modifications at the C2 and C8 positions of the purine ring have a profound impact on the biological activity of its analogs. Computational studies have shown that substituents at the C8 position generally have a stronger influence on the electronic structure of purine derivatives compared to those at the C2 position. acs.org

For adenosine receptor ligands, substitutions at these positions are critical for both affinity and selectivity. For instance, in a series of truncated adenosine derivatives, a hydrophobic substituent at the C2 position was found to be a requirement for high binding affinity at the human A2A adenosine receptor (hA2AAR). nih.gov Conversely, a bulky hydrophobic group at the C8 position was well-tolerated at the hA3AR but abolished binding at the hA2AAR, highlighting the role of these positions in conferring receptor selectivity. nih.gov The geometry of the C2-substituent was also shown to be crucial, with a hexynyl group leading to higher affinity than hexenyl or hexanyl groups. nih.gov

The introduction of a halogen atom, such as chlorine or fluorine, at the C2 position can render nucleoside analogs resistant to deamination by adenosine deaminase, an important consideration for the development of anticancer and antiviral drugs. mdpi.com

In the context of Grp94 inhibitors, various substituents on the 8-aryl ring were explored. nih.gov The results indicated that the pocket accommodating this ring is hydrophobic, as more polar functionalities led to a decrease in activity. nih.gov

The synthesis of C8-substituted purines can be achieved through various methods, including direct C-H cyanation. For example, this compound can undergo regioselective cyanation at the C8 position. mdpi.com

| Position | Substituent Type | Effect on Biological Activity | Example/Receptor | Reference |

|---|---|---|---|---|

| C2 | Hydrophobic | Required for high affinity | hA2AAR | nih.gov |

| C8 | Hydrophobic | Abolished binding | hA2AAR | nih.gov |

| C8 | Hydrophobic | Tolerated | hA3AR | nih.gov |

| C2 | Halogen (Cl, F) | Confers resistance to adenosine deaminase | Anticancer/antiviral nucleosides | mdpi.com |

| C8 | Polar | Deleterious effect on activity | Grp94 inhibitors | nih.gov |

Development and Application of 3D-QSAR Models for Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools for understanding the relationship between the three-dimensional properties of molecules and their biological activity. mdpi.commdpi.com These models are instrumental in the rational design of new, more potent purine derivatives. researchgate.net

The development of a 3D-QSAR model typically involves the following steps:

Database Creation: A set of purine derivatives with known biological activities (e.g., IC50 values) is compiled. mdpi.com

Molecular Modeling and Alignment: The 3D structures of the compounds in the dataset are generated and aligned based on a common scaffold. researchgate.net

Calculation of Molecular Fields: Steric and electrostatic fields (in CoMFA) or similarity indices related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) are calculated around the aligned molecules. mdpi.com

Statistical Analysis: Partial least squares (PLS) analysis is used to correlate the variations in the molecular fields with the biological activities, resulting in a predictive QSAR model. researchgate.net

Model Validation: The predictive power of the model is assessed using statistical parameters and by predicting the activity of a test set of compounds not used in model generation. researchgate.net

Once a statistically robust 3D-QSAR model is developed, it can be used to:

Visualize Structure-Activity Relationships: The results are often displayed as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.comresearchgate.net For example, a contour map might show that a bulky substituent is favored in a particular region, while an electron-withdrawing group is disfavored in another.

Predict the Activity of New Compounds: The model can be used to predict the biological activity of newly designed purine derivatives before their synthesis, thereby prioritizing the most promising candidates and reducing the time and cost of drug discovery. mdpi.comijert.org

Guide the Design of Novel Inhibitors: The insights gained from the 3D-QSAR model can guide the rational design of new compounds with improved potency and selectivity. For instance, a study on Bcr-Abl inhibitors used 3D-QSAR models to design and synthesize new purines with enhanced activity against imatinib-resistant cancer cell lines. researchgate.net

In a study of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models revealed that steric properties had a greater contribution to the cytotoxic activity of the compounds than electronic properties. researchgate.net This information is invaluable for the future design of more effective anticancer agents.

Molecular Mechanisms of Action and Biochemical Pathway Investigations

Enzyme Inhibition and Allosteric Modulation Studies

The structural scaffold of 6-chloro-9-propyl-9H-purine makes it a candidate for interaction with enzymes that recognize purine-based substrates. Research in this area has explored its potential as an inhibitor or modulator of several key enzyme families.

Interaction with Purine (B94841) Nucleoside Phosphorylase and Purine Salvage Pathways

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, which recycles purine bases from the degradation of nucleotides. Inhibition of PNP can lead to the accumulation of nucleosides, a strategy that has been explored for therapeutic purposes. While direct studies on the interaction between this compound and PNP are not extensively documented in publicly available research, studies on structurally similar compounds provide valuable insights. For instance, 8-bromo-6-chloro-9H-purine has been shown to interact with purine nucleoside phosphorylase, highlighting the potential for halogenated 9-substituted purines to engage with this enzyme. The purine salvage pathway is a critical metabolic process, and its modulation by synthetic purine analogs is an area of active investigation.

Furthermore, research on a series of N(7)- and N(9)-acyclonucleosides of purines has demonstrated their inhibitory effects on PNP. nih.gov These studies underscore the principle that modifications at the N9 position, such as the propyl group in this compound, can significantly influence the binding and inhibitory activity against PNP. nih.gov

Table 1: Interaction of Related Purine Analogs with Purine Nucleoside Phosphorylase (PNP)

| Compound | Interaction with PNP | Implication for this compound |

|---|---|---|

| 8-bromo-6-chloro-9H-purine | Interacts with PNP. | Suggests potential for the 6-chloro-9-propyl analog to also interact with PNP. |

| N(9)-acyclonucleosides | Act as inhibitors of PNP. nih.gov | The N9-propyl substitution may influence binding to the active site of PNP. |

Kinase Inhibition Profiles, including PI3K Delta Pathway and Cyclin-Dependent Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is often implicated in diseases such as cancer. Purine analogs have been extensively studied as kinase inhibitors.

The phosphoinositide 3-kinase (PI3K) signaling pathway is vital for cell proliferation, survival, and differentiation. google.com The delta isoform of PI3K is particularly important in immune cells. google.com Research has highlighted that 8-bromo-6-chloro-9H-purine acts as a selective inhibitor of the PI3K delta pathway, which affects T-cell responses. This finding suggests that the 6-chloro-purine scaffold can be a basis for developing PI3K delta inhibitors. While direct data for the 9-propyl analog is not available, the activity of the 8-bromo counterpart provides a strong rationale for investigating this compound in this context.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. mdpi.com Libraries of purine-based compounds have been synthesized and screened for their ability to modulate CDK activity. mdpi.com For instance, 2,6,9-trisubstituted purines have been identified as potent CDK inhibitors. mdpi.com A structurally related compound, N-benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, has been studied in the context of CDK inhibition. mdpi.com The presence of a small alkyl group at the N9 position, similar to the propyl group, is a common feature in many purine-based CDK inhibitors. mdpi.comgoogle.com

Table 2: Kinase Inhibition by Related Purine Analogs

| Kinase Target | Inhibitor Compound | Key Findings |

|---|---|---|

| PI3K Delta | 8-bromo-6-chloro-9H-purine | Selective inhibitor, impacting T-cell responses. |

| CDKs | 2,6,9-trisubstituted purines | Identified as potent inhibitors of CDKs. mdpi.com |

| CDKs | N-benzyl-2-chloro-9-isopropyl-9H-purin-6-amine | Studied in the context of CDK inhibition. mdpi.com |

Phosphodiesterase Inhibition Mechanisms by Purine Analogs

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, thereby regulating a wide range of cellular processes. pharm.or.jp Inhibition of specific PDEs is a therapeutic strategy for various conditions. Purine analogs have been explored as PDE inhibitors. For example, 9-benzyladenine (B1666361) derivatives have been identified as potent and selective inhibitors of PDE4. pharm.or.jp The introduction of different substituents on the purine ring can modulate the inhibitory activity and selectivity against different PDE isoforms. pharm.or.jp

Modulation of Nucleic Acid Metabolism and Replication Processes

Given its structural resemblance to natural purines, this compound has the potential to interfere with the synthesis and repair of nucleic acids.

Effects on DNA and RNA Synthesis and Repair

The synthesis of this compound has been reported in the context of creating novel amino and thiotetrazole purine derivatives for the investigation of their DNA interactions. researchgate.net While the study focused on the final derivatives, it establishes a link between this compound and the development of compounds designed to interact with DNA. researchgate.net

Research on the closely related compound, 6-chloro-9-(β-D-ribofuranosyl)purine, has demonstrated its ability to inhibit the synthesis of DNA, RNA, and protein. This inhibitory action is a common mechanism for purine analogs that can be incorporated into growing nucleic acid chains or interfere with the enzymes involved in their synthesis.

Furthermore, some purine derivatives have been shown to act as topoisomerase II inhibitors. google.com Topoisomerase II is an essential enzyme for DNA replication and transcription, as it manages DNA topology. google.com Inhibition of this enzyme can lead to the accumulation of DNA breaks and trigger apoptosis. The potential for this compound to act as a topoisomerase inhibitor warrants further investigation. The activation of purine metabolism has also been correlated with DNA damage repair processes. nih.gov

Purine Receptor Binding and Downstream Signaling Pathway Disruption

Purinergic receptors are a class of cell surface receptors that are activated by extracellular purines like ATP and adenosine (B11128). nih.gov They are involved in a multitude of physiological processes, and their modulation can have significant therapeutic implications. nih.gov

Preliminary studies on a structurally similar compound, 6-chloro-9-propyl-7H-purin-8(9H)-one, suggest that it may interact with purinergic receptors, thereby influencing immune responses and inflammation pathways. smolecule.com The binding of purine analogs to these receptors can either mimic or block the effects of the endogenous ligands, leading to the disruption of downstream signaling pathways. For instance, the structurally related 8-bromo-6-chloro-9H-purine is known to bind to purine receptors and modulate their activity.

The specific binding affinity of this compound for different subtypes of purinergic receptors (e.g., A1, A2A, A2B, A3, P2Y, P2X) has not been extensively characterized in the available literature. However, the general ability of purine derivatives to interact with these receptors suggests that this compound could modulate signaling pathways controlled by extracellular nucleotides. The disruption of these pathways can affect a wide range of cellular functions, including proliferation, inflammation, and neurotransmission. google.com

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific research findings for the chemical compound This compound concerning the detailed molecular mechanisms of action requested.

Investigations into the biological activity of the broader class of 6-chloro-9-substituted purines indicate that these molecules can possess various pharmacological properties. For instance, research on analogous compounds, such as 6-chloro-9-isobutyl-9H-purine, has shown interaction with proteins involved in apoptosis, like the Death-associated protein kinase 1 (DAPK-1). evitachem.com This suggests that compounds with this core structure have the potential to modulate programmed cell death pathways.

However, specific studies detailing the induction of apoptosis, activation of the p53 signaling pathway, or mechanisms of mitochondrial membrane depolarization directly attributable to This compound are not available in the public domain based on the conducted searches. Similarly, information regarding global biochemical cascades and specific cellular responses initiated by this particular compound could not be located.

While general statements about the potential for purine derivatives to act as antitumor or antiviral agents exist, the specific molecular pathways for this compound remain uninvestigated in the available literature. smolecule.com

Therefore, due to the absence of specific scientific data for This compound in the requested areas, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Advanced Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For purine (B94841) derivatives like 6-chloro-9-propyl-9H-purine, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern binding affinity.

Research on related substituted purine analogs has demonstrated the utility of this approach. For instance, docking studies on 2,6,9-trisubstituted purine derivatives against human ecto-5'-nucleotidase (CD73), a protein implicated in cancer cell growth, have revealed key binding interactions. heteroletters.org These studies show that purine analogs can interact with amino acid residues such as Asn499 through hydrogen bonds and with Phe417 and Phe500 via hydrophobic bonds within the protein's active site. heteroletters.org Similarly, docking simulations of other 6-chloro-purine derivatives, such as 2-(6-Chloro-9H-purin-9-yl)propan-1-amine, are used to predict binding to targets like nucleic acids or ATP-binding pockets. vulcanchem.com

These simulations allow for the calculation of binding energy scores, which estimate the affinity of the ligand for the target. Lower, more negative scores typically indicate a stronger, more favorable binding interaction. While specific docking scores for this compound are not publicly detailed, the methodology allows for its virtual screening against various protein targets to prioritize experimental testing.

Table 1: Representative Molecular Docking Data for Purine Analogs against Human Ecto-5'-Nucleotidase (CD73) This table illustrates typical data obtained from docking studies of purine derivatives, based on findings for related compounds.

| Compound Class | Target Protein | Key Interacting Residues (Hypothesized) | Predicted Binding Energy (Illustrative) |

| 6-chloro-9-alkyl-9H-purines | CD73 | Asn499, Phe417, Phe500 | -7.5 kcal/mol |

| 2,6,9-trisubstituted purines | Kinase ATP-binding pocket | Leu, Val, Ala (hydrophobic groove); Asp, Glu (H-bonds) | -8.2 kcal/mol |

| Purine Nucleoside Analogs | Viral Polymerase | Asp185, Asp186 | -6.9 kcal/mol |

Pharmacophore Elucidation and Design for Targeted Purine Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would map out features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions.

Studies using software like LigandScout have been employed to develop 3D pharmacophore models for various 2,6,9-trisubstituted purine derivatives. heteroletters.orgresearchgate.net The purine core itself contains several nitrogen atoms that can act as hydrogen bond acceptors. The chlorine atom at the C6 position is an electron-withdrawing group that influences the electronic properties of the ring, while the N9-propyl group provides a key hydrophobic feature.

The key pharmacophoric features for a molecule like this compound would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms at positions 1, 3, and 7 of the purine ring. heteroletters.org

Hydrophobic Feature: The propyl group attached at the N9 position.

By comparing the pharmacophore models of active and inactive molecules, researchers can refine the design of new purine analogs with enhanced target specificity and affinity. researchgate.net

Table 2: Predicted Pharmacophoric Features of this compound

| Pharmacophoric Feature | Location on Moiety | Role in Ligand-Target Interaction |

| Hydrogen Bond Acceptor (HBA) | N1, N3, N7 atoms of the purine ring | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) on the target protein. heteroletters.org |

| Hydrophobic Group | N9-propyl chain | Engages in van der Waals and hydrophobic interactions with nonpolar pockets in the target. |

| Aromatic Ring | Purine core | Can participate in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |

Quantum Chemical Characterization of Electronic Properties (e.g., HOMO, LUMO, Dipole Moment)

Quantum chemical calculations are used to determine the electronic properties of a molecule, which are fundamental to its reactivity and interactions. researchgate.net Properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment can be calculated using methods like Density Functional Theory (DFT). researchgate.net

HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. heteroletters.org Theoretical studies on purine analogs show a range of HOMO-LUMO gap values depending on the substituents. heteroletters.org For this compound, the electron-withdrawing chlorine atom would be expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

These calculated properties are crucial for building accurate Quantitative Structure-Activity Relationship (QSAR) models. d-nb.info

Table 3: Theoretical Electronic Properties for Purine Analogs This table presents representative data based on calculations for similar purine structures to illustrate the typical values for this compound.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -8.5 eV | Relates to electron-donating capacity. heteroletters.org |

| LUMO Energy | ~ 2.5 eV | Relates to electron-accepting capacity and susceptibility to nucleophilic attack. heteroletters.org |

| HOMO-LUMO Gap | ~ 11.0 eV | Indicates chemical reactivity and stability. heteroletters.org |

| Dipole Moment (μ) | ~ 4.5 - 5.0 D | Governs intermolecular interactions and solubility. heteroletters.orgresearchgate.net |

Molecular Dynamics Simulations for Conformational Landscape and Binding Kinetics

While molecular docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations simulate the movement of atoms in a system over time. This provides a dynamic view of the ligand-target complex, revealing information about its stability, conformational changes, and binding kinetics.

For this compound, MD simulations can:

Analyze Conformational Flexibility: Studies have shown that N9-propyl derivatives of purines tend to adopt a gauche conformation, which positions the alkyl chain away from the purine ring to reduce steric hindrance. smolecule.com

Assess Binding Stability: By simulating the complex in a solvent environment (e.g., water), MD can confirm whether the binding pose predicted by docking is stable over time.

Explore Solvation Effects: MD simulations are used to evaluate how the compound interacts with solvent molecules, which can influence its conformational preferences and availability for binding.

These simulations are computationally intensive but offer a much more realistic picture of the molecular interactions occurring in a biological system. unife.it

Theoretical Prediction of Chemical Reactivity and Regioselectivity

Theoretical chemistry provides powerful tools for predicting how and where a molecule is likely to react. For this compound, the purine ring system has several potential reaction sites.

Computational models can predict the regioselectivity of reactions by calculating properties like electrostatic potential maps and frontier molecular orbital densities. The electron-deficient nature of the purine ring, enhanced by the electron-withdrawing chlorine atom at the C6 position, makes this position highly electrophilic. Therefore, theoretical models predict that the C6 position is the primary site for nucleophilic substitution reactions. This is a crucial reaction for synthesizing a wide variety of purine derivatives, where the chlorine is displaced by amines, thiols, or other nucleophiles to create new analogs with different biological activities. mdpi.com Quantum mechanical calculations can further help rationalize reaction mechanisms and stereoselectivities. acs.org

Chemoinformatics and Data Mining Approaches in Purine Research

Chemoinformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds. researchgate.net In the context of purine research, these approaches are vital for identifying promising drug candidates from vast virtual libraries.

Data mining and machine learning algorithms are applied to datasets of purine derivatives to build predictive models. d-nb.inforesearchgate.net These models establish a Quantitative Structure-Activity Relationship (QSAR), which correlates structural or physicochemical properties of molecules with their biological activity. d-nb.info By analyzing a series of compounds that includes this compound, researchers can:

Predict the biological activity or toxicity of novel, unsynthesized purine analogs. researchgate.net

Identify the key molecular features that contribute to a desired effect, such as anticancer or antiviral activity. frontiersin.org

Group compounds based on structural similarity or predicted properties to ensure diversity in screening libraries.

These chemoinformatic tools streamline the drug discovery process, allowing researchers to focus experimental efforts on the most promising compounds. sigmaaldrich.comnih.gov

Analytical Methodologies for Research and Characterization of 6 Chloro 9 Propyl 9h Purine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of 6-chloro-9-propyl-9H-purine, offering insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR spectra provide information on the number and types of protons in the molecule. For a derivative, this compound-8-carbonitrile, the following proton signals have been reported in deuterochloroform (CDCl₃): a singlet at δ 8.89 ppm corresponding to the C2-H proton of the purine (B94841) ring, a triplet at δ 4.46 ppm (J = 7.2 Hz) for the two protons of the N-CH₂ group, a sextet at δ 2.03 ppm (J = 7.2 Hz) for the two protons of the central CH₂ group of the propyl chain, and a triplet at δ 1.00 ppm (J = 7.2 Hz) for the three protons of the terminal CH₃ group. mdpi.com In another study involving 6-chloro-2-fluoro-9-propyl-9H-purine in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the proton signals were observed at δ 8.70 (s, 1H), 4.19 (t, J = 7.1 Hz, 2H), 1.92–1.79 (m, 2H), and 0.86 (t, J = 7.4 Hz, 3H). imtm.cz

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For this compound-8-carbonitrile in CDCl₃, carbon resonances were observed at δ 154.4, 153.9, 150.9, 131.1, 129.1, 109.7, 46.9, 23.2, and 11.0 ppm. mdpi.com For the 2-fluoro analog, the ¹³C NMR in CDCl₃ showed signals at δ 158.30–156.12 (d, ¹JCF = 219.5 Hz), 153.60–153.43 (d, ³JCF = 17.5 Hz), 152.67–152.50 (d, ³JCF = 17.6 Hz), 145.39, 130.40–130.35 (d, ⁴JCF = 4.9 Hz), 39.72, and 15.14 ppm. imtm.cz

¹⁹F NMR is specifically used when a fluorine atom is present in the molecule, as in the case of 6-chloro-2-fluoro-9-propyl-9H-purine. While specific data for this compound is not detailed in the provided context, this technique would be crucial for confirming the presence and chemical environment of the fluorine substituent.

| Compound | Nucleus | Solvent | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference |

|---|---|---|---|---|---|---|---|

| This compound-8-carbonitrile | ¹H | CDCl₃ | 8.89 | s | C2-H | mdpi.com | |

| 4.46 | t | 7.2 | N-CH₂ | mdpi.com | |||

| 2.03 | sext | 7.2 | CH₂ | mdpi.com | |||

| 1.00 | t | 7.2 | CH₃ | mdpi.com | |||

| 6-chloro-2-fluoro-9-propyl-9H-purine | ¹H | DMSO-d₆ | 8.70 | s | H-8 | imtm.cz | |

| 4.19 | t | 7.1 | N-CH₂ | imtm.cz | |||

| 1.92–1.79 | m | CH₂ | imtm.cz | ||||

| 0.86 | t | 7.4 | CH₃ | imtm.cz | |||

| This compound-8-carbonitrile | ¹³C | CDCl₃ | 154.4, 153.9, 150.9, 131.1, 129.1, 109.7, 46.9, 23.2, 11.0 | Purine ring, propyl chain, nitrile | mdpi.com | ||

| 6-chloro-2-fluoro-9-propyl-9H-purine | ¹³C | CDCl₃ | 158.30–156.12 (d, ¹JCF = 219.5 Hz), 153.60–153.43 (d, ³JCF = 17.5 Hz), 152.67–152.50 (d, ³JCF = 17.6 Hz), 145.39, 130.40–130.35 (d, ⁴JCF = 4.9 Hz), 39.72, 15.14 | Purine ring, propyl chain | imtm.cz |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific IR data for this compound is not available in the provided search results, the technique is mentioned as a method for confirming the structure of related purine derivatives. grafiati.com Characteristic absorption bands would be expected for the C-Cl, C=N, C=C, and C-H bonds within the molecule.

Mass Spectrometry (HRMS, ESI-MS, GC/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. For this compound-8-carbonitrile, the calculated mass for the protonated molecule [M+H]⁺ was 222.0541, with the found value being 222.0548, confirming the formula C₉H₉ClN₅. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often coupled with HRMS to analyze samples. It is suitable for polar molecules like purine derivatives. mdpi.comresearchgate.net

Gas Chromatography/Mass Spectrometry (GC/MS) could potentially be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. However, specific applications of GC/MS for this compound were not found in the search results.

| Compound | Technique | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| This compound-8-carbonitrile | HRMS (ESI) | [M+H]⁺ | 222.0541 | 222.0548 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. This technique is used to characterize purine derivatives. acs.org While specific λmax values for this compound are not provided, related purine compounds exhibit characteristic absorption spectra that can be used for identification and quantification. semanticscholar.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for isolating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. It separates components of a mixture based on their differential interactions with a stationary and a mobile phase. While specific HPLC conditions for this compound are not detailed, it is a standard technique for purity assessment of similar purine derivatives, often achieving purities of over 99%. nih.gov The retention time (tR) under specific conditions is a key parameter for identification.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used, rapid, and sensitive technique for monitoring the progress of chemical reactions and assessing the purity of a sample. In the context of this compound and related derivatives, TLC is instrumental in visualizing the consumption of starting materials and the formation of the desired product.

Researchers often utilize a mobile phase, or eluent, tailored to the polarity of the compounds being separated. For instance, in the synthesis of related 9-benzyl-6-chloro-9H-purin-2-yl amine, the reaction was monitored on TLC using a solvent system of chloroform (B151607) and methanol (B129727) in a 9:1 ratio. derpharmachemica.com Similarly, the purification of other purine derivatives has been monitored using TLC with a mobile phase of ethyl acetate (B1210297) and hexane (B92381). google.com The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel on a glass or aluminum plate) and the mobile phase. The resulting spots are visualized under UV light, allowing for the calculation of the Retention Factor (Rƒ) value, which is characteristic for a given compound in a specific solvent system.

Table 1: Representative TLC Parameters for Purine Derivatives

| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Visualization | Reference |

| 9-benzyl-6-chloro-9H-purin-2-yl amine | Silica Gel | Chloroform:Methanol (9:1) | UV Light | derpharmachemica.com |

| Benzhydryl-[2-chloro-9-(tetrahydro-pyran-2-yl)-9H-purin-6-yl]-amine | Silica Gel | Hexane:Ethyl Acetate (1:1) | UV Light | google.com |

This technique allows for a quick qualitative assessment of the reaction mixture, guiding the subsequent purification steps.

Flash Column Chromatography for Compound Isolation

Following the synthesis of this compound, purification is often necessary to isolate the target compound from unreacted starting materials, byproducts, and other impurities. Flash column chromatography is a common and effective method for this purpose. This technique operates on the same principles as TLC but on a larger scale, allowing for the separation and collection of the desired product.

The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system, often predetermined by TLC analysis, is then passed through the column under pressure. This forces the components of the mixture to move through the column at different rates, leading to their separation.

In the synthesis of various 6-chloro-9-alkyl-9H-purines, flash chromatography on silica gel has been a standard purification method. mdpi.comsemanticscholar.org For example, the purification of 6-chloro-9-ethyl-2-fluoro-9H-purine and 2,6-dichloro-9-propyl-9H-purine was achieved using a mobile phase of ethyl acetate and dichloromethane (B109758) (EtOAc/CH₂Cl₂) in a 2:3 ratio. mdpi.comsemanticscholar.org In other instances, a gradient of hexane and ethyl acetate has been employed to effectively separate the components. google.comgoogle.com

Table 2: Examples of Flash Column Chromatography Conditions for Purine Derivatives

| Compound | Stationary Phase | Eluent System | Yield | Reference |

| 6-Chloro-9-ethyl-2-fluoro-9H-purine | Silica Gel | EtOAc/CH₂Cl₂ (2:3) | 34% | mdpi.com |

| 2,6-dichloro-9-propyl-9H-purine | Silica Gel | EtOAc/DCM (2:3) | 61% | semanticscholar.org |

| 8-chloro-2-phenyl-3-((1S)-1-(9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-ylamino)ethyl)isoquinolin-1(2H)-one | Silica Gel | 30% to 50% Hex/EA | 60% | google.com |

| {9-[bis-(4-methoxy-phenyl)~ methyl]-2-chloro-8-ethyi-9H-purin-6-yl}-tert-butyl-amine | Silica Gel | Ethyl acetate/hexane (1:4) | 67% | google.com |

The fractions are collected and analyzed, typically by TLC, to identify those containing the pure product, which are then combined and concentrated.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the unambiguous determination of the molecular structure of compounds like this compound.

While specific crystallographic data for this compound is not detailed in the provided context, the application of this technique to similar purine derivatives underscores its importance in confirming the regioselectivity of synthesis and providing definitive structural proof. For example, in the case of 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine, X-ray analysis was crucial in determining the accurate structure, revealing that it crystallized with two independent molecules in the asymmetric unit and confirming the dihedral angles between the benzene (B151609) and purine rings. nih.gov

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This method provides the percentage by weight of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. It serves as a crucial check for the purity and stoichiometric accuracy of a synthesized compound.

For novel purine derivatives, elemental analysis is a standard characterization method. derpharmachemica.com The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are expected to be in close agreement with the calculated values for this compound (C₈H₉ClN₄). Any significant deviation could indicate the presence of impurities, such as residual solvents or byproducts. For example, in the characterization of novel trisubstituted purine bearing amino acids, elemental analysis was used to support the confirmation of the synthesized structures. derpharmachemica.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 48.87% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.62% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.03% |

| Nitrogen | N | 14.01 | 4 | 56.04 | 28.51% |

| Total | 196.66 | 100.00% |

The close correlation between experimental and theoretical values from elemental analysis provides strong evidence for the successful synthesis and purity of the target compound.

Emerging Research Paradigms and Future Perspectives for 6 Chloro 9 Propyl 9h Purine Studies

Development of Next-Generation Purine-Based Chemical Probes and Tools

The compound 6-chloro-9-propyl-9H-purine serves as a versatile building block for the creation of sophisticated chemical probes. smolecule.com These probes are instrumental in studying complex biological systems, identifying new drug targets, and elucidating disease mechanisms. The inherent reactivity of the 6-chloro group makes it a prime site for nucleophilic substitution, allowing for the attachment of various functional groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. evitachem.comnih.gov

The N9-propyl group plays a crucial role in modulating the physicochemical properties of these probes, such as solubility and the ability to cross cell membranes. smolecule.com By systematically altering the substituents at the C6 and N9 positions, researchers can generate a library of purine-based probes. This library can then be used to investigate the function and regulation of purine-binding proteins, such as kinases, polymerases, and G-protein coupled receptors (GPCRs), which are often implicated in disease. smolecule.comevitachem.com For instance, a probe derived from this scaffold could be designed to bind selectively to a specific enzyme, enabling researchers to visualize the enzyme's location within a cell or to pull it out of a complex mixture for further study.

Exploration of Novel Biochemical Targets and Therapeutic Areas through Mechanistic Deepening

While the specific biological targets of this compound are still under active investigation, the broader class of purine (B94841) derivatives is known for a wide range of biological activities, including potential antitumor and antiviral properties. smolecule.comevitachem.com Future research will focus on identifying the precise proteins and pathways with which this compound interacts.

One promising avenue is the exploration of its role in purinergic signaling, a fundamental communication system where ATP and its breakdown products act as signaling molecules. researchgate.netnih.gov Purinergic receptors are involved in a vast array of physiological processes, and their dysfunction is linked to various diseases. mdpi.comexplorationpub.com Investigating how this compound or its derivatives modulate these receptors could unveil new therapeutic strategies for inflammatory conditions, pain, and neurological disorders. smolecule.com

Furthermore, related purine compounds have shown activity against targets like Death-associated protein kinase 1 (DAPK-1), which is involved in apoptosis (programmed cell death), and Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability of many cancer-promoting proteins. evitachem.comnih.gov Deepening the mechanistic understanding of how the specific structural features of this compound influence its interaction with these or other yet-to-be-discovered targets is a key objective for developing it into a lead compound for cancer therapeutics. smolecule.comresearchgate.net

Application of Artificial Intelligence and Machine Learning in Rational Purine Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the study of purine derivatives is no exception. arxiv.orgresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns that are not obvious to human researchers. nih.govresearchgate.net

For this compound, AI and ML models can be employed in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can predict the biological activity of novel derivatives before they are synthesized. arxiv.org This allows chemists to prioritize the most promising candidates, saving significant time and resources.

De Novo Design: Generative AI models can design entirely new purine-based molecules with desired properties, such as high potency for a specific target and low toxicity. researchgate.net

Target Identification: By analyzing large-scale biological data, AI can help predict potential new biochemical targets for purine compounds. frontiersin.org

By combining extensive molecular dynamics simulations with machine learning algorithms, researchers can capture key aspects of drug-target recognition and binding, accelerating the rational design of more effective and selective purine-based inhibitors. nih.gov

Interdisciplinary Research Integrating Structural Biology and Systems Biology Approaches

A comprehensive understanding of the biological role of this compound requires a multi-faceted approach that combines insights from different scientific disciplines.

Structural biology provides a three-dimensional view of how the compound interacts with its molecular targets. mdpi.com Techniques like X-ray crystallography and cryo-electron microscopy can reveal the precise atomic contacts between the purine inhibitor and a target protein. vetmeduni.ac.atuochb.cz This structural information is invaluable for rational drug design, as it allows scientists to make targeted modifications to the compound to improve its binding affinity and selectivity. merckmillipore.comiucr.org For example, knowing the shape of the binding pocket in a target enzyme can guide the design of a derivative of this compound that fits perfectly, leading to a more potent inhibitor. mdpi.com

Systems biology complements this detailed structural view by providing a holistic perspective of the compound's effects on the entire biological system. mdpi.com Instead of focusing on a single target, systems biology investigates how the compound affects complex networks of genes, proteins, and metabolic pathways. researchgate.net By integrating data from genomics, proteomics, and metabolomics, researchers can build comprehensive models of how this compound perturbs cellular function, potentially uncovering unexpected therapeutic effects or off-target activities.

Investigation of Unconventional Purine Reactivity and Biotransformations

The chemical versatility of this compound makes it a fascinating subject for exploring novel chemical reactions and metabolic pathways. The chlorine atom at the C6 position is a reactive handle that can participate in various transformations beyond simple substitution, such as palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nih.govthieme-connect.com

A significant recent discovery is the ability of this compound to undergo direct regioselective C-H cyanation. mdpi.com In this reaction, a cyano group (-CN) is selectively added to the C8 position of the purine ring. This type of reaction, which directly functionalizes a carbon-hydrogen bond, is a powerful tool in modern organic synthesis. It allows for the creation of novel 8-cyanopurine derivatives that can be further transformed into a wide range of other functional groups, expanding the chemical space available for drug discovery. mdpi.comdntb.gov.ua

Table 1: Products of Direct C-H Cyanation of Various 6-Chloro-9-substituted-9H-purines mdpi.com

| Starting Compound (Substituent at N9) | Product | Yield |

|---|---|---|

| Propyl | This compound-8-carbonitrile | 88% |

| Phenyl | 6-Chloro-9-phenyl-9H-purine-8-carbonitrile | 94% |

| p-Tolyl | 6-Chloro-9-(p-tolyl)-9H-purine-8-carbonitrile | 85% |

| 4-Methoxybenzyl | 6-Chloro-9-(4-methoxybenzyl)-9H-purine-8-carbonitrile | 92% |

| 3-Chlorophenyl | 6-Chloro-9-(3-chlorophenyl)-9H-purine-8-carbonitrile | 83% |

The study of biotransformations , or how the compound is metabolized by living organisms, is also crucial. Enzymes within the body, such as cytochrome P450s or pentosyltransferases, may modify the purine ring or the propyl side chain. nih.gov Understanding these metabolic pathways is essential for predicting the compound's fate in the body and for designing prodrugs that are activated by specific enzymes.

Q & A

Q. What are the established synthetic routes for 6-chloro-9-propyl-9H-purine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. A common approach includes:

- Step 1 : Chlorination of a purine precursor (e.g., hypoxanthine or adenine derivatives) using agents like POCl₃ or SOCl₂ under anhydrous conditions .

- Step 2 : Alkylation at the N9 position using propyl halides or alkylating agents in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. Reaction temperatures between 60–80°C are optimal to minimize side reactions .

- Step 3 : Purification via column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization. Key parameters include strict control of moisture, stoichiometric ratios of alkylating agents, and reaction time to avoid over-alkylation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substitution patterns (e.g., propyl chain integration at δ ~1.0–1.5 ppm for CH₃ and CH₂ groups) .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and N content .

- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration and validates substituent positioning, though this requires high-purity samples .

Q. What biological activities have been reported for structurally similar 9-alkylpurine derivatives, and how might these inform research on this compound?

Analogous compounds (e.g., 9-isopropyl or 9-benzyl purines) exhibit kinase inhibition, antiviral activity, and interactions with adenosine receptors. For example:

- Kinase Inhibition : Substituents at C6 (e.g., Cl) enhance selectivity for ATP-binding pockets in kinases .

- Antiviral Activity : Alkyl chains at N9 improve membrane permeability, as seen in derivatives targeting viral polymerases . These trends suggest this compound could be optimized for target-binding studies using structure-activity relationship (SAR) models .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Discrepancies often arise from dynamic processes (e.g., rotameric equilibria of the propyl chain) or impurities. Strategies include:

- Variable-Temperature NMR : To observe coalescence of split peaks and identify conformational exchange .

- 2D NMR Techniques : HSQC and HMBC correlations clarify through-space and through-bond interactions, especially for regiochemical assignments .

- HPLC-MS Purity Checks : Rule out impurities caused by incomplete alkylation or oxidation byproducts .

Q. What computational and experimental methods are recommended for elucidating the binding mechanism of this compound to enzymatic targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase or receptor active sites, guided by crystallographic data of similar purines .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Identify critical residues in target proteins by comparing activity against wild-type and mutant variants .

Q. How can SHELX programs be applied to refine the crystal structure of this compound, especially with twinning or low-resolution data?

- SHELXT : For initial structure solution using dual-space algorithms, particularly effective with partial or weak diffraction data .

- SHELXL : Refine structures with high anisotropy or twinning via restraints on bond lengths/angles and TWIN/BASF commands. Use HKLF5 format for twinned data .

- Validation Tools : Check for overfitting using Rfree and electron density maps (e.g., omit maps for ambiguous regions) .

Q. What strategies optimize the regioselectivity of N9 alkylation in purine derivatives to avoid competing reactions at N7 or N3?

- Steric Control : Bulky alkylating agents (e.g., propyl iodides) favor N9 due to reduced steric hindrance compared to smaller sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for N9 attack .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity .

Q. How do electronic effects of the 6-chloro substituent influence the reactivity of 9-propylpurine derivatives in cross-coupling reactions?

The electron-withdrawing Cl at C6:

- Activates C2/C8 positions for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at C8 with aryl boronic acids) .

- Deactivates the purine ring toward electrophilic attack, requiring harsher conditions for functionalization .

- Enhances stability of intermediates in metal-catalyzed reactions (e.g., Buchwald-Hartwig amination) .

Methodological Notes

- Safety and Storage : Handle this compound in a fume hood; store refrigerated in airtight containers under inert gas to prevent degradation .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot numbers) meticulously, as minor variations significantly impact yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.